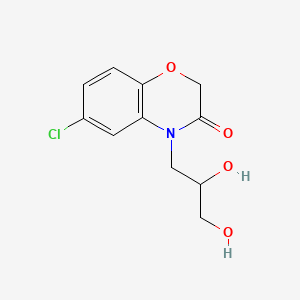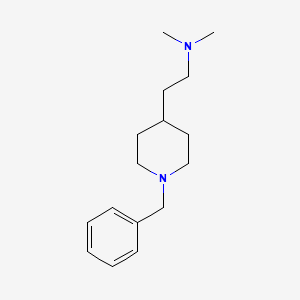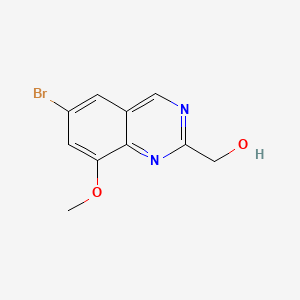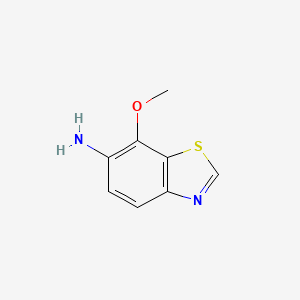
2-Amino-1,7-dihydro-6H-purin-6-one monohydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1,7-dihydro-6H-purin-6-one monohydrobromide, also known as guanine monohydrobromide, is a purine derivative. It is one of the four main nucleobases found in nucleic acids DNA and RNA, where it pairs with cytosine. This compound plays a crucial role in the storage and transmission of genetic information .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,7-dihydro-6H-purin-6-one monohydrobromide typically involves the reaction of guanine with hydrobromic acid. The reaction conditions often require controlled temperatures and specific pH levels to ensure the formation of the monohydrobromide salt .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for efficiency and yield. The process includes the purification of the final product to meet pharmaceutical or research-grade standards .
化学反応の分析
Types of Reactions
2-Amino-1,7-dihydro-6H-purin-6-one monohydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 8-oxoguanine, a common DNA lesion.
Reduction: Reduction reactions can convert it back to its original form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxynitrite.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Nucleophiles such as ammonia or amines are typically involved in substitution reactions.
Major Products Formed
Oxidation: 8-oxoguanine
Reduction: Guanine
Substitution: Various substituted guanine derivatives
科学的研究の応用
2-Amino-1,7-dihydro-6H-purin-6-one monohydrobromide has numerous applications in scientific research:
Chemistry: Used as a reagent in studying the electrochemical oxidation of purines.
Biology: Plays a role in genetic studies and the synthesis of nucleic acids.
Medicine: Investigated for its potential in antiviral therapies and as a biomarker for oxidative stress.
Industry: Utilized in the production of pharmaceuticals and as a standard in analytical chemistry.
作用機序
The compound exerts its effects primarily through its incorporation into nucleic acids. It forms hydrogen bonds with cytosine, stabilizing the DNA double helix. In RNA, it plays a role in the formation of secondary structures. The molecular targets include DNA and RNA polymerases, which are essential for the replication and transcription processes .
類似化合物との比較
Similar Compounds
Adenine: Another purine nucleobase that pairs with thymine in DNA and uracil in RNA.
Cytosine: A pyrimidine nucleobase that pairs with guanine.
Thymine: A pyrimidine nucleobase found in DNA, pairs with adenine.
Uracil: A pyrimidine nucleobase found in RNA, pairs with adenine.
Uniqueness
2-Amino-1,7-dihydro-6H-purin-6-one monohydrobromide is unique due to its specific pairing with cytosine and its role in forming stable four-stranded helices in the presence of sodium or potassium ions. This property is not shared by adenine, thymine, or uracil .
特性
CAS番号 |
60049-89-0 |
|---|---|
分子式 |
C5H6BrN5O |
分子量 |
232.04 g/mol |
IUPAC名 |
2-amino-1,7-dihydropurin-6-one;hydrobromide |
InChI |
InChI=1S/C5H5N5O.BrH/c6-5-9-3-2(4(11)10-5)7-1-8-3;/h1H,(H4,6,7,8,9,10,11);1H |
InChIキー |
KJDXFEFPXNNAKP-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=C(N1)C(=O)NC(=N2)N.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![7H-Indolo[2,3-c]quinoline](/img/structure/B13944292.png)

![5,7-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13944313.png)






